2-Propoxy-propanenitrile
Description
2-Propoxy-propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a propoxy (-OCH₂CH₂CH₃) group at the second carbon. The propoxy group may influence solubility, boiling point, and metabolic pathways compared to simpler nitriles like acetonitrile.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-propoxypropanenitrile |
InChI |
InChI=1S/C6H11NO/c1-3-4-8-6(2)5-7/h6H,3-4H2,1-2H3 |
InChI Key |
HJNUVCLGGKUJGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Aromatic vs. The propoxy group in 2-Propoxy-propanenitrile may enhance lipophilicity relative to unsubstituted propanenitrile.
- Safety and Handling: Limited safety data are available for most analogs. For example, 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile advises immediate decontamination and medical consultation, suggesting nitriles may require careful handling due to toxicity risks.
Research Findings and Limitations
- Gaps in Data: Direct experimental data on 2-Propoxy-propanenitrile (e.g., boiling point, solubility, toxicity) are absent in the provided evidence.
- Synthetic Applications: Compounds like 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile highlight the use of nitriles in multi-step syntheses, suggesting 2-Propoxy-propanenitrile could serve as an intermediate in organic reactions.
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